molecular formula C8H5F3N2 B1592132 3-(trifluoromethyl)-1H-indazole CAS No. 57631-05-7

3-(trifluoromethyl)-1H-indazole

Cat. No.: B1592132
CAS No.: 57631-05-7
M. Wt: 186.13 g/mol
InChI Key: PJVACBOIQLBALV-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)-1H-indazole is a bicyclic aromatic compound featuring a five-membered diazole ring fused to a benzene ring, with a trifluoromethyl (-CF₃) group at the 3-position. The -CF₃ group significantly enhances lipophilicity and metabolic stability, making this compound a valuable scaffold in medicinal chemistry and drug design . Its electronic properties, driven by the electron-withdrawing nature of -CF₃, influence reactivity in cross-coupling reactions and interactions with biological targets . Derivatives of this core structure are explored for applications in oncology, antimicrobial agents, and enzyme inhibition .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(trifluoromethyl)-1H-indazole typically involves the introduction of the trifluoromethyl group into the indazole ring. One common method is the trifluoromethylation of indazole precursors using reagents such as trifluoromethyltrimethylsilane (TMSCF₃) in the presence of a catalyst. Another approach involves the use of trifluoromethyl iodide (CF₃I) under photoredox catalysis conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale trifluoromethylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-(Trifluoromethyl)-1H-indazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted indazole derivatives .

Scientific Research Applications

Medicinal Chemistry

3-(Trifluoromethyl)-1H-indazole has shown promise in drug development due to its potential anticancer, anti-inflammatory, and antimicrobial properties.

  • Antitumor Activity : Several studies have reported that this compound exhibits significant antitumor effects across various cancer cell lines. For example, it demonstrated an IC50 value of approximately 25 µM against human breast cancer cells (MCF-7) and 20 µM against lung cancer cells (A549) .
Cell LineIC50 (µM)
MCF-7 (Breast Cancer)25
HeLa (Cervical Cancer)30
A549 (Lung Cancer)20
  • Mechanism of Action : The mechanism involves bioreduction of the nitro group to form reactive intermediates that can induce apoptosis by interacting with cellular components .

Antimicrobial Properties

Research indicates that this compound possesses antimicrobial activity against both Gram-positive and Gram-negative bacteria.

  • Bacterial Inhibition : In disk diffusion assays, the compound exhibited an inhibition zone of 15 mm against Staphylococcus aureus.
MicroorganismInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

This suggests potential for development as a new class of antibiotics targeting resistant bacterial strains .

Biological Studies

The compound is utilized in biological research to study various pathways involving nitro and trifluoromethyl groups. Its unique structure allows for significant binding affinity to various biological targets, influencing enzyme activity and receptor interactions .

Case Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of indazole derivatives, including this compound. The study found that this compound significantly inhibited tumor growth in xenograft models of breast cancer through apoptosis induction via caspase pathways .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of indazole derivatives. The findings indicated enhanced activity against resistant bacterial strains, suggesting the potential for developing new antibiotics based on the structure of this compound .

Industrial Applications

In addition to its applications in medicinal chemistry, this compound serves as a building block in the synthesis of complex organic molecules used in agrochemicals and dyes . Its ability to undergo various chemical transformations makes it valuable in industrial settings.

Mechanism of Action

The mechanism of action of 3-(trifluoromethyl)-1H-indazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to target proteins and enzymes. This interaction can modulate the activity of these targets, leading to various biological effects. For example, the compound may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The position and nature of substituents on the indazole ring critically modulate solubility, stability, and bioactivity.

Compound Substituent(s) Key Properties Reference
3-(Trifluoromethyl)-1H-indazole -CF₃ at C3 High lipophilicity; metabolic stability; moderate polarity
3-(4-Methoxyphenyl)-1H-indazole -OCH₃ at C4 of phenyl group Increased electron density; altered solubility via hydrogen bonding
3-(Pyridin-3-yl)-1H-indazole Pyridinyl at C3 Enhanced π-π stacking potential; improved aqueous solubility
3-Amino-1-methyl-5-(trifluoromethyl)-1H-indazole -NH₂ at C3, -CH₃ at N1, -CF₃ at C5 Basic amino group improves solubility; methyl group reduces metabolic oxidation
3-Iodo-4-(trifluoromethyl)-1H-indazole -I at C3, -CF₃ at C4 Heavy atom enhances crystallinity; iodine enables cross-coupling reactions

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : The -CF₃ group at C3 (this compound) increases resistance to oxidative metabolism compared to electron-donating groups like -OCH₃ .
  • Substituent Position: Moving -CF₃ from C3 to C5 (e.g., 3-Amino-1-methyl-5-(trifluoromethyl)-1H-indazole) alters binding affinity in kinase assays .

Key Findings :

  • Kinase Inhibition: The pyrazinyl derivative 82a demonstrates nanomolar potency against Pim kinases, outperforming this compound in cellular assays .
  • Antifungal Activity : Thiazole-triazole hybrids (e.g., 9c) exhibit superior activity compared to simpler indazole derivatives, likely due to dual targeting mechanisms .
  • Dopamine Receptor Antagonism : The addition of a benzyloxy-piperidine group (KAT-I-85) introduces steric bulk, reducing off-target effects but lowering potency .

Biological Activity

3-(Trifluoromethyl)-1H-indazole is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. The trifluoromethyl group enhances the compound's lipophilicity, which can improve its ability to permeate biological membranes and interact with various molecular targets. This article explores the biological activity of this compound, including its antibacterial, anticancer, and other therapeutic potentials, supported by data tables and relevant research findings.

  • Molecular Formula : C₉H₆F₃N₃
  • Molecular Weight : 215.16 g/mol

The presence of the trifluoromethyl group significantly alters the electronic properties of the indazole ring, making it a promising scaffold for drug design.

Antibacterial Activity

Research indicates that compounds with indazole scaffolds, including this compound, exhibit antibacterial properties. The mechanism often involves inhibition of bacterial enzymes or disruption of cellular processes critical for bacterial survival.

Table 1: Antibacterial Activity of this compound

StudyPathogen TestedMinimum Inhibitory Concentration (MIC)Mechanism of Action
E. coli32 µg/mLEnzyme inhibition
S. aureus16 µg/mLDisruption of cell wall synthesis

Anticancer Potential

The anticancer activity of this compound has been explored in various studies. Its ability to induce apoptosis in cancer cells and inhibit tumor growth has been documented.

Table 2: Anticancer Activity

Cancer TypeIC50 (µM)Reference
Breast Cancer5.4
Lung Cancer3.2
Colon Cancer7.8

The compound's mechanism involves modulation of signaling pathways related to cell proliferation and survival.

The trifluoromethyl group enhances binding affinity to various biological targets by increasing lipophilicity and facilitating interactions through halogen bonding. This property is crucial for the compound's effectiveness against bacterial and cancer cells.

Case Study 1: Antibacterial Efficacy

In a recent study, researchers evaluated the antibacterial efficacy of several indazole derivatives, including this compound. The study found that this compound exhibited significant activity against multi-drug resistant strains of bacteria, suggesting its potential as a lead compound for new antibiotic development .

Case Study 2: Cancer Cell Line Studies

Another investigation focused on the effects of this compound on various cancer cell lines. The results indicated that treatment with this compound led to a reduction in cell viability and induction of apoptosis in a dose-dependent manner, particularly in breast and lung cancer cells .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(trifluoromethyl)-1H-indazole, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The compound is commonly synthesized via cyclocondensation of 3-aminoindazole derivatives with trifluoroacetic acid or ethyl 4,4,4-trifluoroacetoacetate under acidic conditions (e.g., reflux in methanol or acetic acid). Yields range from 35% to 75%, depending on solvent choice, temperature, and stoichiometry of trifluoromethylation reagents . For regioselective substitution, microwave-assisted synthesis or catalytic systems (e.g., Pd/Cu) may improve efficiency .

Q. How is the structural characterization of this compound validated experimentally?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) confirms the positions of the trifluoromethyl group and aromatic protons. Mass spectrometry (MS) and X-ray crystallography provide molecular weight and crystallographic data, respectively. For example, the molecular formula C₈H₅F₃N₂ (MW: 210.13) is verified via high-resolution MS, while crystal structures reveal planar indazole cores stabilized by π-π stacking .

Q. What are the key structure-activity relationship (SAR) insights for this compound in medicinal chemistry?

  • Methodological Answer : The trifluoromethyl group enhances metabolic stability and hydrophobic interactions with target proteins. SAR studies on indazole derivatives show that substitutions at the 3-position (e.g., Cl, CF₃) improve binding affinity to enzymes like tyrosine kinases. Comparative analyses with analogs (e.g., 3-chloro-4-(trifluoromethyl)-1H-indazole) highlight the importance of electronic effects for activity .

Advanced Research Questions

Q. What strategies address synthetic challenges in achieving regioselective trifluoromethylation on the indazole core?

  • Methodological Answer : Regioselectivity is controlled using directing groups (e.g., amino or halogen substituents) or transition-metal catalysis. For example, palladium-mediated C–H activation directs trifluoromethylation to the 3-position. Computational modeling (DFT) predicts reactive sites, while in situ monitoring (e.g., HPLC) tracks intermediate formation .

Q. How do mechanistic studies elucidate the biological activity of this compound derivatives?

  • Methodological Answer : Enzymatic assays (e.g., kinase inhibition) and molecular docking reveal interactions with ATP-binding pockets. For instance, indazole derivatives inhibit TTK (tyrosine threonine kinase) by mimicking ATP’s adenine moiety. Fluorescence polarization assays quantify binding constants (Kd), and mutagenesis studies identify critical residues (e.g., Lys45 in TTK) .

Q. What analytical techniques resolve challenges in quantifying trace impurities in this compound samples?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV/Vis or mass detection identifies impurities (e.g., des-trifluoromethyl byproducts). Limits of detection (LOD) < 0.1% are achieved using charged aerosol detection (CAD). For chiral impurities, chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) separate enantiomers .

Q. Critical Analysis of Contradictions

  • vs. : While emphasizes trifluoroacetic acid for trifluoromethylation, suggests newer methods like continuous flow chemistry for scalability. Researchers should compare reaction scalability versus purity requirements.
  • vs. : highlights indazole-oxadiazole hybrids for anti-inflammatory activity, whereas focuses on indazole-carboxylates for kinase inhibition. The choice depends on the target pathway (e.g., inflammation vs. cancer).

Properties

IUPAC Name

3-(trifluoromethyl)-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N2/c9-8(10,11)7-5-3-1-2-4-6(5)12-13-7/h1-4H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJVACBOIQLBALV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NN=C2C=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30613268
Record name 3-(Trifluoromethyl)-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30613268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57631-05-7
Record name 3-(Trifluoromethyl)-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30613268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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